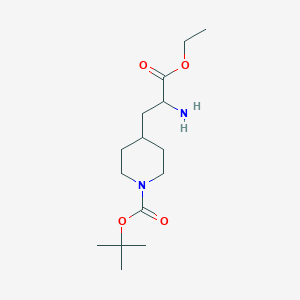
3-(3-Fluoro-4-methylphenyl)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluoro-4-methylphenyl)phenylZinc bromide is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its role in facilitating cross-coupling reactions, which are essential in forming carbon-carbon bonds in complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)phenylZinc bromide typically involves the reaction of 3-(3-Fluoro-4-methylphenyl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
3-(3-Fluoro-4-methylphenyl)phenyl bromide+Zn→3-(3-Fluoro-4-methylphenyl)phenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
3-(3-Fluoro-4-methylphenyl)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the organozinc compound with an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF).
Conditions: The reactions are typically carried out under an inert atmosphere at elevated temperatures (50-100°C).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
3-(3-Fluoro-4-methylphenyl)phenylZinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)phenylZinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The organozinc compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
- 3-(3-Fluoro-4-methoxyphenyl)phenylZinc bromide
- 3-(4-Fluoro-3-methylphenyl)phenylZinc bromide
- 3-Fluoro-4-(3’-methylbenzyloxy)phenylZinc bromide
Uniqueness
3-(3-Fluoro-4-methylphenyl)phenylZinc bromide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable tool in organic synthesis.
特性
分子式 |
C13H10BrFZn |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
bromozinc(1+);2-fluoro-1-methyl-4-phenylbenzene |
InChI |
InChI=1S/C13H10F.BrH.Zn/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
NBKLYEIRDAGPQH-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC=C[C-]=C2)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14895726.png)
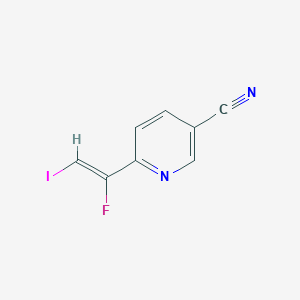

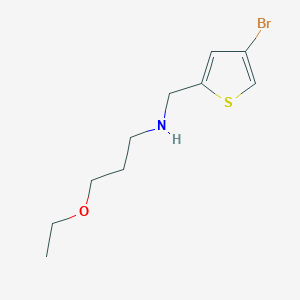
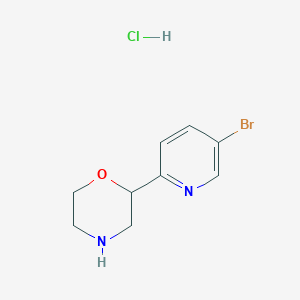
![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)
![3-hydroxy-N-[(2S)-1-oxo-3-phenyl-1-(phenylamino)propan-2-yl]quinoxaline-1(2H)-carboxamide](/img/structure/B14895761.png)
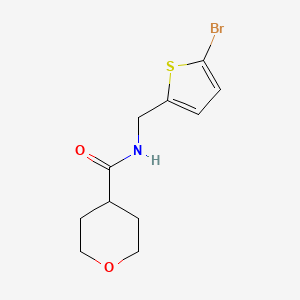
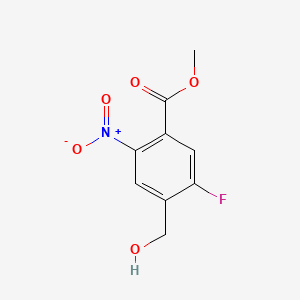
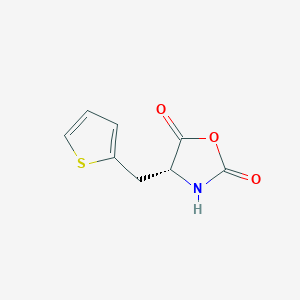
![5H-dibenzo[d,f][1,3]diazepine](/img/structure/B14895796.png)
